

A Technical Guide to the Discovery and History of Human Serum Albumin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and historical significance of human serum albumin (HSA). We delve into the pivotal experiments that defined its biochemical properties and established its clinical utility, offering detailed methodologies and quantitative data for the discerning researcher.

Introduction: The Quintessential Plasma Protein

Human serum albumin (HSA) is the most abundant protein in human blood plasma, typically constituting about half of all serum proteins.[1] Synthesized in the liver, this highly soluble, monomeric globular protein plays a series of indispensable physiological roles.[1] Its primary functions include the regulation of colloidal osmotic pressure (oncotic pressure), which is crucial for maintaining the proper distribution of fluids between blood vessels and tissues, and the transport of a wide array of endogenous and exogenous substances.[2][3] These substances include hormones, fatty acids, bilirubin, metal ions, and numerous drugs.[4] The long and storied history of HSA research, from its initial identification to its large-scale production, is a landmark in protein chemistry and translational medicine.

Early Discoveries and the Dawn of Plasma Fractionation



While the presence of albuminous substances in blood and urine was noted by physicians for centuries, the modern era of HSA research began in the early 20th century with the advancement of protein chemistry. The critical impetus for its isolation and purification on a large scale was the onset of World War II. The U.S. military, anticipating massive casualties, sought a stable, portable blood derivative to treat shock and severe burns on the battlefield.[5] [6] This urgent need set the stage for one of the most significant achievements in medical science.

In 1940, the U.S. government commissioned Edwin J. Cohn, a brilliant protein chemist at Harvard Medical School, to lead this effort.[5][7] Cohn and his distinguished team embarked on a project that would not only save countless lives but also lay the foundation for the entire plasma fractionation industry.[8][9]

The Cohn Process: A Landmark in Protein Chemistry

The primary challenge was to separate albumin from the myriad of other proteins in human plasma in a gentle manner that preserved its biological activity.[10] The culmination of Cohn's wartime effort was the development of the Cohn process, also known as cold ethanol fractionation.[11] This robust method, first developed around 1946, exploits the differential solubility of plasma proteins by precisely manipulating five key variables: ethanol concentration, pH, temperature, ionic strength, and protein concentration.[10][12][13]

The process involves a series of sequential precipitation steps. By gradually increasing the ethanol concentration while lowering the temperature and adjusting the pH, different protein groups are selectively precipitated and removed.[10] Albumin, having the highest solubility and lowest isoelectric point of the major plasma proteins, remains in the supernatant until the final stages, allowing for its effective isolation.[10]

The first pure human albumin was prepared in Cohn's lab by the summer of 1941.[14] Following the attack on Pearl Harbor on December 7, 1941, the entire stockpile was flown to Honolulu to treat naval personnel suffering from severe burns, where it proved to be life-saving. [6][14] This marked the first major clinical use of purified HSA. The process was rapidly scaled up for industrial production, and by the end of the war, millions of units of albumin had been used to treat wounded soldiers.[5]



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Modern Purification and Characterization

While the Cohn process remains a backbone of the industry, particularly for albumin extraction, subsequent decades saw the development of new and complementary techniques.[15][16]

• Chromatographic Methods: Emerging in the early 1980s, liquid chromatography offered a higher degree of purity.[11] Techniques such as ion-exchange and affinity chromatography are now widely used, often in combination with ethanol fractionation, to purify not only



albumin but also other valuable plasma proteins like coagulation factors and immunoglobulins.[12][16]

- Heat Shock Treatment: Albumin is remarkably stable at temperatures up to 60°C. This
 property is exploited in a purification method where serum, stabilized with agents like
 caprylic acid, is heated to precipitate and denature most other proteins, leaving albumin in
 solution.[12]
- Genetic Engineering: The advent of recombinant DNA technology has enabled the production of human serum albumin in microbial (e.g., Pichia pastoris yeast) or plant-based systems, offering a source free from blood-borne pathogens.

These advancements have also facilitated a deeper understanding of HSA's structure and function. The complete 585-amino acid sequence was determined, and its three-dimensional, heart-shaped structure was solved by X-ray crystallography, revealing the domains responsible for its remarkable binding capacity.[1][2]

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{rank=same; oncotic; transport; buffer; antioxidant;} } END_DOT Caption: Key Physiological Functions of Human Serum Albumin (HSA).

Quantitative Data Summary

The physical and chemical properties of HSA have been precisely characterized through decades of research.

Property	Value	Reference(s)
Plasma Concentration	35–50 g/L (3.5–5.0 g/dL)	[1][2][17]
Molecular Weight	~66.5 kDa	[1]
Amino Acid Residues	585	[1][2]
Structure	Monomeric, globular protein	[1]
Synthesis Location	Liver	[3]
Serum Half-Life	Approximately 19-21 days	[1][2]
Isoelectric Point (pI)	~4.7 - 4.9	[10][11]

Experimental Protocols

A. The Cohn Cold Ethanol Fractionation Process (Method 6)

This protocol is a foundational method for the large-scale isolation of albumin from human plasma. It relies on the sequential precipitation of protein fractions by adjusting



physicochemical parameters.

Materials:

- Pooled, cryo-poor human plasma
- 95% Ethanol, cooled to below 0°C
- Acetate buffers for pH adjustment
- Refrigerated centrifuge capable of maintaining -5°C
- Temperature-controlled precipitation vessels

Methodology:

- Cryoprecipitate Removal: Plasma is first thawed at 1-4°C to precipitate cryoglobulins (mostly Factor VIII and fibrinogen), which are removed by centrifugation. The resulting supernatant is the starting material.
- Fraction I Precipitation: The cryo-poor plasma is cooled to -3°C. Cold ethanol is slowly added to a final concentration of 8-10% (v/v). The pH is adjusted to ~7.2. This precipitates Fraction I, which is rich in fibrinogen. The mixture is centrifuged at low temperature, and the supernatant is collected.[10]
- Fraction II+III Precipitation: To the supernatant from the previous step, more cold ethanol is added to reach a concentration of 25% (v/v). The temperature is lowered to -5°C and the pH is adjusted to ~6.9. This precipitates Fractions II and III, containing immunoglobulins (gamma globulins). The precipitate is removed by centrifugation.[10]
- Fraction IV Precipitation: The ethanol concentration of the resulting supernatant is adjusted to ~18% (v/v) by adding water or buffer, while the pH is brought to ~5.2. This step precipitates Fraction IV, containing alpha and beta globulins. The mixture is centrifuged and the supernatant, now highly enriched with albumin, is collected.[10]
- Fraction V (Albumin) Precipitation: To the albumin-rich supernatant, the ethanol concentration is increased to 40% (v/v), and the pH is lowered to ~4.8, near albumin's



isoelectric point. This causes the albumin (Fraction V) to precipitate.[10]

 Purification and Formulation: The Fraction V paste is collected by centrifugation, redissolved, and further purified through techniques like diafiltration and sterile filtration to remove residual ethanol and other contaminants. It is then formulated to the desired concentration (e.g., 5% or 25%) for clinical use.

B. Chromatographic Purification of HSA

This protocol outlines a general, modern approach for purifying HSA, often used to achieve higher purity than fractionation alone.

Materials:

- Plasma fraction (e.g., Cohn Fraction V paste or clarified plasma)
- Ion-exchange chromatography column (e.g., Q-Sepharose, an anion exchanger)
- Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
- Elution Buffer (e.g., 20 mM Tris-HCl with a linear gradient of 0-0.5 M NaCl, pH 8.0)
- Chromatography system (e.g., FPLC or HPLC)
- SDS-PAGE equipment for purity analysis

Methodology:

- Sample Preparation: The starting material (e.g., re-dissolved Fraction V) is clarified by centrifugation or filtration to remove particulates. The sample is then dialyzed against the Equilibration Buffer to ensure the correct pH and low ionic strength for binding.[18]
- Column Equilibration: The anion-exchange column is equilibrated with several column volumes of Equilibration Buffer until the pH and conductivity of the outflow match the buffer.
 [18]
- Sample Loading: The prepared sample is loaded onto the column. At pH 8.0, albumin is negatively charged and will bind to the positively charged anion-exchange resin. Most



contaminant proteins with a higher isoelectric point will not bind and will be found in the flow-through fraction.[19]

- Washing: The column is washed with Equilibration Buffer to remove any remaining unbound or weakly bound contaminants.[18]
- Elution: A linear gradient of increasing salt concentration (using the Elution Buffer) is applied to the column. The chloride ions compete with the bound proteins for the charged sites on the resin. As the salt concentration increases, proteins are eluted based on the strength of their interaction. Albumin is typically eluted as a sharp peak.[19]
- Analysis: Fractions are collected throughout the elution process. The protein content of each fraction is measured (e.g., by absorbance at 280nm), and the purity is assessed using SDS-PAGE. Fractions containing pure HSA are pooled.[18]
- Final Formulation: The pooled, purified albumin is concentrated and formulated into a final buffer using ultrafiltration/diafiltration.

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